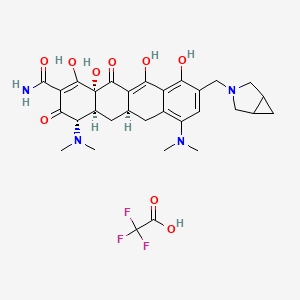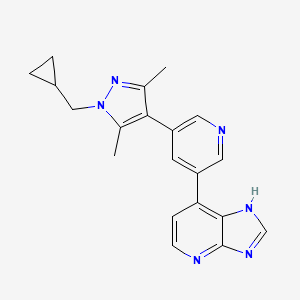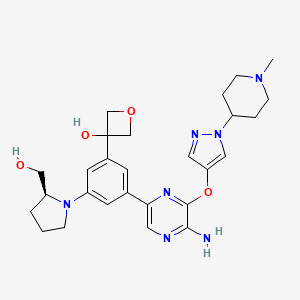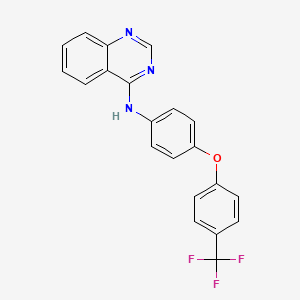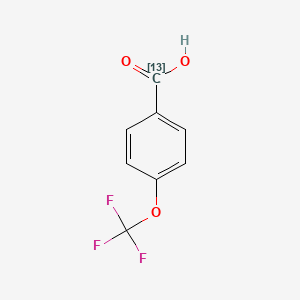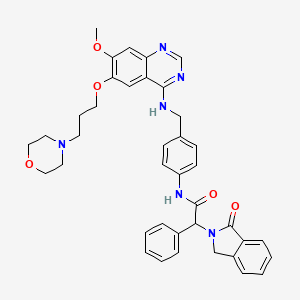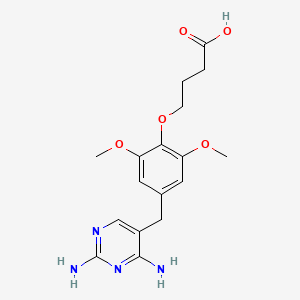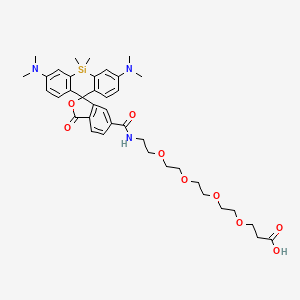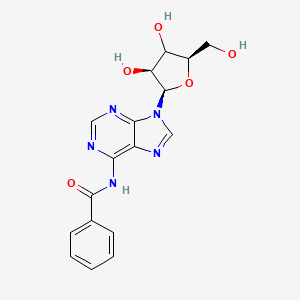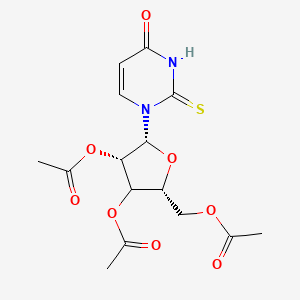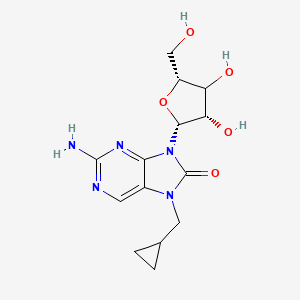
2-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(beta-D-xylo furanosyl)purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(beta-D-xylo furanosyl)purine is a purine nucleoside analogue. Purine nucleoside analogues are compounds that mimic the structure of naturally occurring nucleosides and have broad antitumor activity, particularly targeting indolent lymphoid malignancies . The anticancer mechanisms of these compounds often rely on the inhibition of DNA synthesis and the induction of apoptosis .
Méthodes De Préparation
The synthesis of 2-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(beta-D-xylo furanosyl)purine involves multiple steps, typically starting with the preparation of the purine base followed by the attachment of the sugar moiety. The reaction conditions often include the use of solvents like DMSO and reagents such as PEG300 and Tween 80 for solubilization . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
2-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(beta-D-xylo furanosyl)purine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the purine base, potentially altering its biological activity.
Reduction: This reaction can reduce the oxo group to a hydroxyl group, affecting the compound’s reactivity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the molecule
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce a variety of substituted purine analogues.
Applications De Recherche Scientifique
2-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(beta-D-xylo furanosyl)purine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogues and their reactivity.
Biology: The compound is used to investigate the mechanisms of DNA synthesis inhibition and apoptosis induction in cancer cells.
Medicine: It has potential therapeutic applications in the treatment of lymphoid malignancies and other cancers.
Industry: The compound is used in the development of new anticancer drugs and as a reference standard in pharmaceutical research
Mécanisme D'action
The mechanism of action of 2-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(beta-D-xylo furanosyl)purine involves the inhibition of DNA synthesis and the induction of apoptosis. The compound targets DNA polymerase, an enzyme crucial for DNA replication, thereby preventing the proliferation of cancer cells. Additionally, it induces apoptosis through the activation of specific signaling pathways that lead to programmed cell death .
Comparaison Avec Des Composés Similaires
2-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(beta-D-xylo furanosyl)purine is unique among purine nucleoside analogues due to its specific structure and reactivity. Similar compounds include:
Fludarabine: Another purine nucleoside analogue used in the treatment of hematologic malignancies.
Cladribine: A compound with similar mechanisms of action but different structural features.
Pentostatin: An inhibitor of adenosine deaminase with applications in cancer therapy
These compounds share similar anticancer mechanisms but differ in their specific molecular targets and clinical applications.
Propriétés
Formule moléculaire |
C14H19N5O5 |
|---|---|
Poids moléculaire |
337.33 g/mol |
Nom IUPAC |
2-amino-7-(cyclopropylmethyl)-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one |
InChI |
InChI=1S/C14H19N5O5/c15-13-16-3-7-11(17-13)19(14(23)18(7)4-6-1-2-6)12-10(22)9(21)8(5-20)24-12/h3,6,8-10,12,20-22H,1-2,4-5H2,(H2,15,16,17)/t8-,9?,10+,12-/m1/s1 |
Clé InChI |
NYQSVFKWIRQSQR-WSVRWTTQSA-N |
SMILES isomérique |
C1CC1CN2C3=CN=C(N=C3N(C2=O)[C@H]4[C@H](C([C@H](O4)CO)O)O)N |
SMILES canonique |
C1CC1CN2C3=CN=C(N=C3N(C2=O)C4C(C(C(O4)CO)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


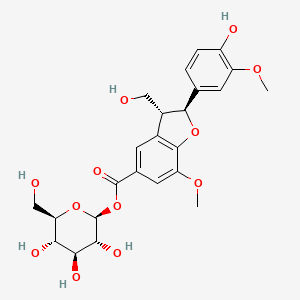
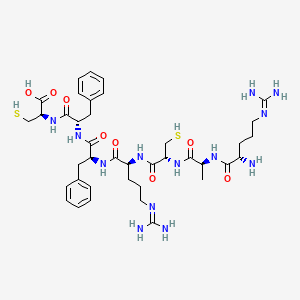
![1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-4-(dimethylamino)-5-fluoropyrimidin-2-one](/img/structure/B12387911.png)
